2-(3-Bromo-4-methoxyphenoxy)acetic acid
Overview
Description
2-(3-Bromo-4-methoxyphenoxy)acetic acid is a chemical compound that has garnered attention in various fields of research due to its potential biological activity and applications. It is characterized by the presence of a bromine atom and a methoxy group attached to a phenoxyacetic acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenoxy)acetic acid typically involves the reaction of 3-bromo-4-methoxyphenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenol group reacts with the chloroacetic acid to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 2-(3-hydroxy-4-methoxyphenoxy)acetic acid.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(3-Bromo-4-methoxyphenoxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyphenylacetic acid: Similar structure but lacks the phenoxy group.
3-Bromo-4-methoxyphenylacetic acid: Similar structure but with different substitution pattern.
2-(4-Bromo-2-methylphenyl)acetic acid: Similar structure but with a methyl group instead of a methoxy group
Uniqueness
2-(3-Bromo-4-methoxyphenoxy)acetic acid is unique due to the presence of both bromine and methoxy groups on the phenoxyacetic acid structure. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-8-3-2-6(4-7(8)10)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOVLFALHLFGAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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